molecular formula C7H9FO2 B2366380 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2166561-62-0

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2366380
CAS No.: 2166561-62-0
M. Wt: 144.145
InChI Key: NPRWBVQYLONAGO-UHFFFAOYSA-N
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Description

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C7H9FO2 and a molecular weight of 144.14 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Fluorination: Introduction of the fluorine atom into the bicyclic structure using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid has been investigated for its potential in several domains:

Chemistry

  • Building Block for Synthesis: It serves as a precursor in the synthesis of complex organic molecules, facilitating the development of new compounds with tailored properties.

Biology

  • Biological Activity Studies: Research indicates that this compound may interact with various biomolecules, making it a candidate for studying metabolic pathways and enzyme interactions.

Medicine

  • Therapeutic Potential: Investigated for its role in drug development, particularly as a potential treatment for neurological disorders due to its interaction with metabotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity .

Case Study: Antidepressant Properties

A study highlighted the effectiveness of derivatives of this compound in treating psychiatric disorders such as schizophrenia and anxiety disorders . The compound's mechanism involves antagonism at group II metabotropic glutamate receptors, suggesting its utility in developing novel antidepressants.

CompoundActivity TypeReference
This compoundMetabotropic receptor agonist
2-amino-bicyclo[3.1.0]hexane-2,6-carboxylic acidGroup II receptor agonist
Derivatives of 6-FluorobicycloAntidepressant properties

Industrial Applications

In addition to research applications, this compound is being explored for use in industrial processes related to advanced materials development and chemical synthesis methodologies, indicating its versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The carboxylic acid group facilitates interactions with enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of a single fluorine atom, which imparts specific reactivity and stability characteristics. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid, also known as fluoronorbornene carboxylic acid (FNCA), is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, particularly its interaction with metabotropic glutamate receptors (mGluRs), and highlights relevant research findings, case studies, and data tables.

  • Molecular Formula : C7_7H9_9F O2_2
  • Molecular Weight : 144.14 g/mol
  • Structure : The compound features a bicyclo[3.1.0]hexane core with a carboxylic acid group and a fluorine atom at the 6-position.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an antagonist of mGluRs, which are implicated in various neurological functions and disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing antidepressants and treatments for anxiety disorders.

The mechanism of action involves the compound's interaction with specific mGluR subtypes, particularly mGluR2 and mGluR3. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions, while the carboxylic acid group facilitates interactions with receptors and enzymes, potentially leading to therapeutic effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Several derivatives have been synthesized to explore their pharmacological profiles:

Compound NameStructural FeaturesUnique Properties
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidContains two carboxylic groupsHigher affinity for mGluR2
6-Fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acidAdditional carboxyl group at position 2Enhanced biological activity
2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acidFluorine at position 2 instead of 6Different receptor interactions

These variations illustrate how structural changes can significantly impact receptor binding and biological activity, emphasizing the uniqueness of the original compound in its specific receptor interactions.

Study on Receptor Binding Affinity

A study investigated the binding affinity of this compound to mGluR2 and mGluR3 using CHO cells:

  • mGluR2 Binding Affinity (Ki_i) : Approximately 47.7 nM
  • mGluR3 Binding Affinity (Ki_i) : Approximately 65.9 nM

These results indicate that the compound retains significant agonistic activity towards these receptors, supporting its potential therapeutic applications in treating conditions like schizophrenia and anxiety disorders .

Pharmacokinetics and Safety Profile

In preclinical studies assessing the pharmacokinetics of related compounds, it was found that oral administration resulted in favorable absorption characteristics with minimal adverse effects reported during clinical trials. This suggests that derivatives of this compound may have a favorable safety profile for further development .

Properties

IUPAC Name

6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-7(6(9)10)4-2-1-3-5(4)7/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRWBVQYLONAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166561-62-0
Record name 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid
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